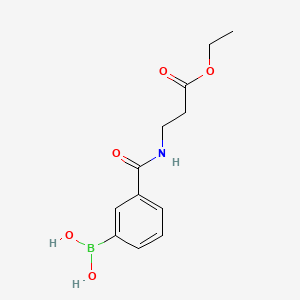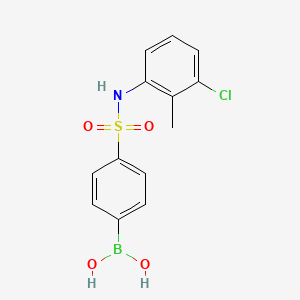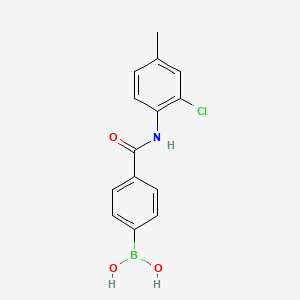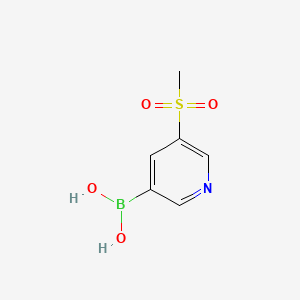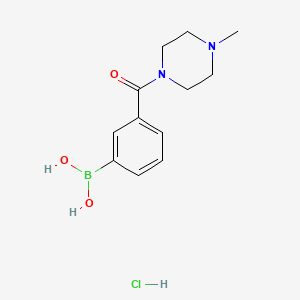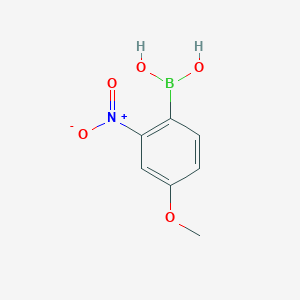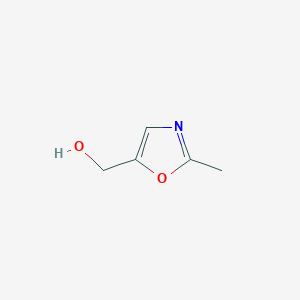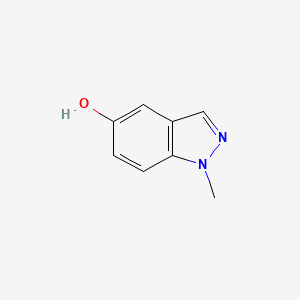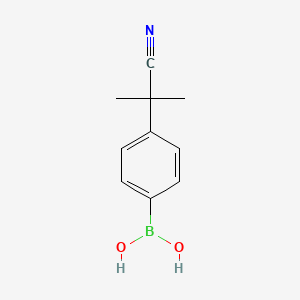
3-(1,3,4-恶二唑-2-基)苯-1-磺酰胺
描述
“3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1099660-87-3 . It has a molecular weight of 225.23 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H, (H2,9,12,13) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 225.23 .科学研究应用
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It exhibits antimicrobial properties against a variety of pathogens, including gram-positive and gram-negative bacteria, as well as fungi. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus , Streptococcus pyogenes , Escherichia coli , Pseudomonas aeruginosa , Candida albicans , Aspergillus niger , and Aspergillus clavatus .
Anticancer Properties
The oxadiazole nucleus, which is part of the compound’s structure, is associated with anticancer properties. Research has indicated that certain derivatives can act as potential anticancer agents, warranting further investigation into their efficacy against various cancer cell lines .
Antifungal Applications
In addition to its antibacterial properties, this compound has shown promising antifungal activity. This makes it a candidate for the development of new antifungal drugs that could be used to treat fungal infections in humans or to protect crops from fungal pathogens in agriculture .
Analgesic and Anti-inflammatory Effects
Compounds containing the 1,3,4-oxadiazole moiety, such as 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide , have been found to exhibit analgesic and anti-inflammatory effects. This suggests potential applications in the development of pain relief and anti-inflammatory medications .
Agricultural Uses
The biological activity of this compound extends to agriculture, where it can be used as a plant protection agent. Its herbicidal, insecticidal, and fungicidal properties can help in the development of safer and more effective agrochemicals .
作用机制
Target of Action
The primary targets of the compound 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide are various enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .
Mode of Action
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide interacts with its targets by inhibiting their activities . For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis . By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, leading to cell death .
Biochemical Pathways
The compound 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide affects several biochemical pathways. It inhibits the activity of telomerase, an enzyme that extends the ends of chromosomes, thereby preventing cell aging and death . It also acts on the NF-kB signaling pathway, which plays a key role in regulating immune responses, inflammation, and cell survival . By inhibiting this pathway, the compound can suppress inflammation and promote cell death .
Result of Action
The molecular and cellular effects of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide’s action include the inhibition of cell proliferation and the induction of cell death . By inhibiting key enzymes and signaling pathways, the compound disrupts critical cellular processes, leading to the death of cancer cells .
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
未来方向
The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
属性
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNRAIEPUYSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




